3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide
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Overview
Description
3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide is a complex organic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide typically involves multiple steps, starting from commercially available precursors
Formation of Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Difluoromethyl Group: This can be achieved through difluoromethylation reactions, often using difluoromethylating agents under radical or nucleophilic conditions.
Coupling with Propanamide Moiety: The final step involves coupling the intermediate with N-(2-methoxy-5-methylphenyl)propanamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-b]pyridine core.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄ and H₂O₂.
Reduction: Reducing agents such as NaBH₄ and LiAlH₄ are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group is known to enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(trifluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide
- 3-[4-(methyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide
Uniqueness
The presence of the difluoromethyl group in 3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity, which distinguish it from similar compounds.
Properties
Molecular Formula |
C20H22F2N4O3 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-[4-(difluoromethyl)-2,3-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(2-methoxy-5-methylphenyl)propanamide |
InChI |
InChI=1S/C20H22F2N4O3/c1-11-5-6-15(29-4)14(9-11)23-16(27)7-8-26-17(28)10-13(19(21)22)18-12(2)25(3)24-20(18)26/h5-6,9-10,19H,7-8H2,1-4H3,(H,23,27) |
InChI Key |
YIKUAOGTNGBMMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)C=C(C3=C(N(N=C32)C)C)C(F)F |
Origin of Product |
United States |
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